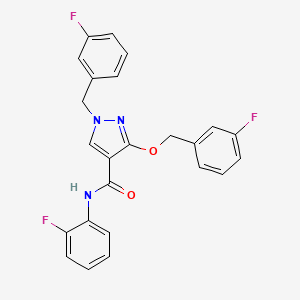

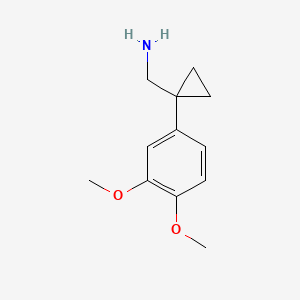

![molecular formula C18H16N4O4 B2628698 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione CAS No. 832746-58-4](/img/structure/B2628698.png)

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

- Synthesis of New Derivatives : A study by Gouda (2012) explored the synthesis of imidazolopyrazole and imidazolopyrimidine derivatives using 4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine, a key intermediate similar to the compound of interest. This research highlighted the potential for creating new compounds with varied applications in organic chemistry (Gouda, 2012).

- Regioselective Synthesis : Zaki, Sayed, and Elroby (2016) discussed the regioselectivity of 1,3-dipolar cycloadditions involving pyrazoles and annulated pyrazoles, which are structurally related to the compound . The study highlights the diverse biological activities of these compounds and their synthesis (Zaki, Sayed, & Elroby, 2016).

Potential Biological Activities

- Antioxidant Properties : The antioxidant properties of compounds related to 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione were evaluated by Gouda (2012), suggesting possible biomedical applications of these derivatives (Gouda, 2012).

- Antimicrobial Activity : The work of Zaki, Sayed, and Elroby (2016) also examined the antimicrobial activity of pyrazolo[3,4-d]pyridazines, which are structurally related to the compound of interest. This highlights the potential for antimicrobial applications (Zaki, Sayed, & Elroby, 2016).

Chemiluminescence and Photophysical Properties

- Chemiluminescent Compounds : Tominaga, Sasaki, and Castle (1998) synthesized a variety of pyridazinediones, including structures related to the compound , which demonstrated chemiluminescent properties. This suggests potential applications in analytical chemistry (Tominaga, Sasaki, & Castle, 1998).

- Photophysical Properties and pH-Sensing : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with donor-π-acceptor structures, exhibiting solid-state fluorescence and potential as pH sensors. This research opens avenues for the development of novel sensors and logic gates (Yan et al., 2017).

properties

IUPAC Name |

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-8-7-9(2)19-15-12(8)16(21-20-15)22-17(23)10-5-6-11(25-3)14(26-4)13(10)18(22)24/h5-7H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJPUWAHRHURPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

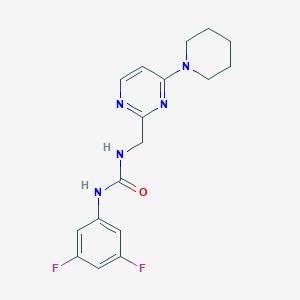

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

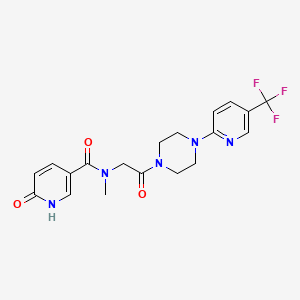

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)

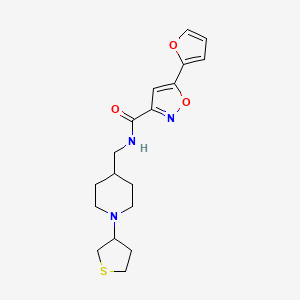

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2628632.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)